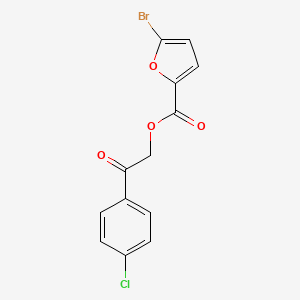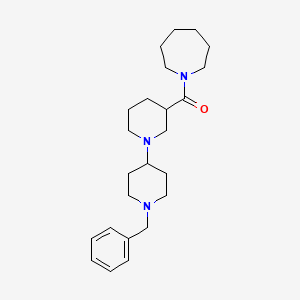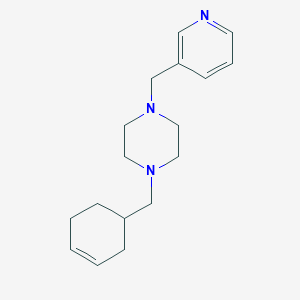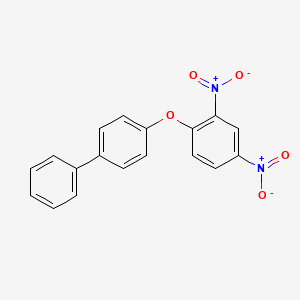
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a 4-chlorophenyl group, a 5-bromofuran moiety, and an oxoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the furan ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-substituted furan-2-carboxylates.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 5-bromofuran-2-carboxylate.
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-bromofuran-2,5-dicarboxylate.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl furan-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of both a bromine atom in the furan ring and a 4-chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H8BrClO4 |
|---|---|
Poids moléculaire |
343.55 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H8BrClO4/c14-12-6-5-11(19-12)13(17)18-7-10(16)8-1-3-9(15)4-2-8/h1-6H,7H2 |
Clé InChI |
CQQMPUKHSYDTRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B10885561.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)

![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)

![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)

![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)

![[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate](/img/structure/B10885625.png)
